Antileishmanial Activity: Unsubstituted 2-Phenoxyacetophenone Outperforms Substituted Derivatives Against Leishmania major Promastigotes
In a direct head-to-head series comparison, the unsubstituted 2-phenoxyacetophenone (compound 2a) demonstrated the highest antileishmanial activity among all synthesized phenoxyacetophenone derivatives against Leishmania major promastigotes. The compound exhibited an IC50 of 80 μg/mL, outperforming halogen-substituted analogs in the same study [1]. All compounds in the series showed only mild growth inhibitory activity, but 2a was explicitly identified as the most active compound in the set, establishing it as the benchmark within this chemical series for antileishmanial screening [2].
| Evidence Dimension | In vitro antileishmanial activity |
|---|---|
| Target Compound Data | IC50 = 80 μg/mL |
| Comparator Or Baseline | Other phenoxyacetophenone derivatives (e.g., halogen-substituted analogs) in the same study; all showed lower activity |
| Quantified Difference | Compound 2a identified as the most active compound in the series; exact fold-difference not numerically specified |
| Conditions | Promastigote form of Leishmania major; in vitro assay |
Why This Matters
For researchers conducting antileishmanial screening, this establishes the unsubstituted parent compound as the essential reference standard and positive control for structure-activity relationship (SAR) studies in the phenoxyacetophenone series.
- [1] Ansari M, et al. Replacement of the methylene of dihydrochalcones with oxygen: synthesis and biological evaluation of 2-phenoxyacetophenones. Chem Biol Drug Des. 2012;80(4):591-597. View Source
- [2] Ansari M, et al. Replacement of the methylene of dihydrochalcones with oxygen: synthesis and biological evaluation of 2-phenoxyacetophenones. (Full text via Infona). View Source
